molecular formula C24H29NO4 B12217660 (2Z)-7-[(dipropylamino)methyl]-2-(4-ethoxybenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one

(2Z)-7-[(dipropylamino)methyl]-2-(4-ethoxybenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one

Cat. No.: B12217660
M. Wt: 395.5 g/mol
InChI Key: FOBDWLMNYSWIHH-JCMHNJIXSA-N
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Description

The compound (2Z)-7-[(dipropylamino)methyl]-2-(4-ethoxybenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one is a complex organic molecule with potential applications in various fields of chemistry and biology. This compound features a benzofuran core, which is a fused ring system consisting of a benzene ring and a furan ring. The presence of functional groups such as the dipropylamino group, ethoxybenzylidene group, and hydroxy group contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-7-[(dipropylamino)methyl]-2-(4-ethoxybenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction of a suitable precursor, such as a 2-hydroxybenzaldehyde derivative, with an appropriate reagent like acetic anhydride.

    Introduction of the Ethoxybenzylidene Group: The ethoxybenzylidene group can be introduced via a condensation reaction between the benzofuran core and 4-ethoxybenzaldehyde in the presence of a base such as sodium hydroxide.

    Addition of the Dipropylamino Group: The dipropylamino group can be added through a nucleophilic substitution reaction using a suitable amine, such as dipropylamine, under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced techniques such as continuous flow reactors, which allow for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, to form corresponding ketones or quinones.

    Reduction: Reduction reactions can target the ethoxybenzylidene group, converting it to the corresponding ethoxybenzyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Formation of ketones or quinones.

    Reduction: Formation of ethoxybenzyl derivatives.

    Substitution: Introduction of various functional groups at the dipropylamino position.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a valuable intermediate in organic synthesis.

Biology

In biological research, the compound’s potential bioactivity can be explored. It may exhibit properties such as antimicrobial, antifungal, or anticancer activity, making it a candidate for drug development studies.

Medicine

The compound’s potential medicinal properties can be investigated for therapeutic applications. Its ability to interact with biological targets may lead to the development of new pharmaceuticals.

Industry

In the industrial sector, the compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (2Z)-7-[(dipropylamino)methyl]-2-(4-ethoxybenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (2Z)-7-[(dimethylamino)methyl]-2-(4-methoxybenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one: Similar structure with dimethylamino and methoxy groups.

    (2Z)-7-[(diethylamino)methyl]-2-(4-ethoxybenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one: Similar structure with diethylamino group.

Uniqueness

The uniqueness of (2Z)-7-[(dipropylamino)methyl]-2-(4-ethoxybenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of the dipropylamino group, in particular, may enhance its lipophilicity and ability to interact with biological membranes.

Properties

Molecular Formula

C24H29NO4

Molecular Weight

395.5 g/mol

IUPAC Name

(2Z)-7-[(dipropylamino)methyl]-2-[(4-ethoxyphenyl)methylidene]-6-hydroxy-1-benzofuran-3-one

InChI

InChI=1S/C24H29NO4/c1-4-13-25(14-5-2)16-20-21(26)12-11-19-23(27)22(29-24(19)20)15-17-7-9-18(10-8-17)28-6-3/h7-12,15,26H,4-6,13-14,16H2,1-3H3/b22-15-

InChI Key

FOBDWLMNYSWIHH-JCMHNJIXSA-N

Isomeric SMILES

CCCN(CCC)CC1=C(C=CC2=C1O/C(=C\C3=CC=C(C=C3)OCC)/C2=O)O

Canonical SMILES

CCCN(CCC)CC1=C(C=CC2=C1OC(=CC3=CC=C(C=C3)OCC)C2=O)O

Origin of Product

United States

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